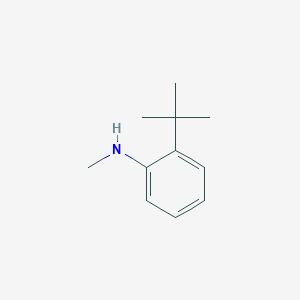

2-tert-butyl-N-methylaniline

Beschreibung

BenchChem offers high-quality 2-tert-butyl-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butyl-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

109932-97-0; 91338-95-3 |

|---|---|

Molekularformel |

C11H17N |

Molekulargewicht |

163.264 |

IUPAC-Name |

2-tert-butyl-N-methylaniline |

InChI |

InChI=1S/C11H17N/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8,12H,1-4H3 |

InChI-Schlüssel |

DHQJBOWJBHNPIF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1NC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Profile: 2-tert-butyl-N-methylaniline (CAS 109932-97-0)

[1][2][3][4][5]

Executive Summary

2-tert-butyl-N-methylaniline (CAS 109932-97-0) is a sterically hindered secondary aromatic amine characterized by the presence of a bulky tert-butyl group at the ortho position relative to the nitrogen atom.[1][2][3] This structural configuration imposes significant steric constraints on the nitrogen lone pair, influencing both its nucleophilicity and conformational dynamics.[2][3][4][5] Primarily utilized as a specialized intermediate in the synthesis of hindered ligands for organometallic catalysis and pharmaceutical scaffolds, this compound exhibits unique reactivity profiles distinct from unhindered N-alkyl anilines.[1][2][3][5]

Chemical Identity & Physicochemical Properties[4][5][7][8][9][10][11][12]

Nomenclature & Identification[2][4][5][7][13]

-

IUPAC Name: N-methyl-2-(2-methylpropan-2-yl)aniline[1][2][3]

-

Molecular Formula: C₁₁H₁₇N[10]

-

Molecular Weight: 163.26 g/mol

-

SMILES: CNc1ccccc1C(C)(C)C

Physicochemical Data Profile

The following properties are synthesized from experimental data of the parent compound (2-tert-butylaniline) and predictive models for the N-methyl derivative.

| Property | Value / Range | Note |

| Physical State | Liquid | Colorless to pale yellow; darkens upon oxidation.[1][2][3][5][11] |

| Boiling Point | ~125–130 °C @ 15 mmHg | Extrapolated from parent amine (123°C/17mmHg).[2][3][4][5] |

| Density | 0.94 – 0.96 g/mL | Estimated at 25°C. |

| LogP (Predicted) | ~3.7 | High lipophilicity due to alkyl bulk.[1][3][4][5] |

| pKa (Conjugate Acid) | ~4.0 – 4.5 | Steric inhibition of resonance increases basicity vs. N-methylaniline.[1][2][3][5] |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc, MeOH.[1][3][4][5] |

Structural Analysis: The Steric Gatekeeper Effect[6]

The defining feature of 2-tert-butyl-N-methylaniline is the ortho-tert-butyl group .[1][2][3] This substituent exerts a profound "Steric Gatekeeper" effect that dictates the molecule's behavior:

-

Inhibition of Resonance: The bulky tert-butyl group forces the N-methyl amino group to twist out of coplanarity with the benzene ring.[1][2][3][5] This de-conjugation disrupts the overlap between the nitrogen lone pair and the aromatic

-system.[1][2][3][5] -

Enhanced Basicity: Because the lone pair is less delocalized into the ring (due to the twist), the nitrogen atom is electronically more electron-rich than in planar anilines, although steric bulk hinders protonation.[1][2][3][4][5]

-

Metabolic Blocking: In medicinal chemistry applications, the ortho-tert-butyl group effectively blocks metabolic oxidation at the 2-position and sterically shields the nitrogen from rapid enzymatic N-dealkylation.[1][2][3]

Figure 1: Mechanistic flow of the steric "Ortho-Effect" on electronic and chemical properties.[1][2][3]

Synthesis & Manufacturing Protocols

Synthesis of CAS 109932-97-0 requires overcoming the steric hindrance of the starting material, 2-tert-butylaniline.[1][2][3] Standard SN2 alkylation often fails or produces poly-alkylated byproducts.[1][2][3][5]

Method A: Reductive Amination (Recommended)

This method offers the highest selectivity for the mono-methyl product.[1][2][3][5]

-

Reagents: 2-tert-butylaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH₄ or NaBH(OAc)₃ (1.5 eq), Methanol/Acetic Acid.[3][4][5]

-

Mechanism: Formation of the iminium ion intermediate followed by in-situ hydride reduction.[1][2][3][5]

-

Protocol:

Method B: Transition-Metal Catalyzed Methylation (Green Chemistry)

Utilizing methanol as the C1 source with Ruthenium or Iridium catalysts.[1][2][3][5]

-

Catalyst: [Ru(p-cymene)Cl₂]₂ with a phosphine ligand.[2][3][4][5]

-

Conditions: 120°C in Toluene/Methanol.

-

Advantage: Avoids toxic methylating agents (MeI, DMS) and minimizes waste.[3][5]

Figure 2: Comparative synthetic routes highlighting selectivity and sustainability.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.35-1.45 ppm (s, 9H): tert-Butyl group (Diagnostic singlet).[1][2][3][4][5]

- 2.85-2.95 ppm (s, 3H): N-Methyl group.[1][2][3][5]

- 3.50-4.00 ppm (br s, 1H): N-H proton (Chemical shift varies with concentration/solvent).[3][4][5]

- 6.60-7.40 ppm (m, 4H): Aromatic protons (Pattern distinct from parent due to N-substitution).[1][2][3][4][5]

-

Mass Spectrometry (GC-MS):

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).[4][5]

-

Target Organ Toxicity: Blood (Methemoglobinemia).[2][3][4][5]

Handling Procedures:

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][3][5]

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2][3][4][5]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dark place to prevent oxidation (browning).

-

Spill Response: Absorb with sand or vermiculite.[2][3][5] Do not use combustible materials (sawdust).[2][3][4][5]

References

-

PubChem Compound Summary. "2-tert-Butylaniline (Parent Compound Data)." National Center for Biotechnology Information.[1][2][3][5] [Link]

-

Google Patents. "Catalyst for synthesizing 2-tert-butyl aniline and preparation method."[1][2][3][5] CN112023979A.[1][2][3][5]

-

ResearchGate. "N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties (Analogous steric chemistry)." [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-tert-ブチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. (2-tert-Butyl-phenyl)-methyl-amine | 109932-97-0 [chemicalbook.com]

- 9. (2-tert-Butyl-phenyl)-methyl-amine | 109932-97-0 [chemicalbook.com]

- 10. 2-tert-Butyl-6-methylaniline [webbook.nist.gov]

- 11. N-Methyl-tert-butylamine - general description and preparation [georganics.sk]

An In-Depth Technical Guide to N-methyl-2-tert-butylaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

This technical guide delves into the chemical landscape of N-methyl-2-tert-butylaniline, a compound situated at the intersection of established synthetic building blocks and novel chemical entities. It is imperative to state from the outset that while its precursor, 2-tert-butylaniline, is a well-documented and commercially available compound, specific literature and experimental data for N-methyl-2-tert-butylaniline are notably scarce.

This guide, therefore, adopts a dual approach. Firstly, it provides a comprehensive overview of the known properties, synthesis, and applications of the foundational molecule, 2-tert-butylaniline, grounding our discussion in verifiable data. Secondly, it leverages established principles of organic chemistry to propose a robust synthetic pathway to N-methyl-2-tert-butylaniline and extrapolates its potential properties and applications based on the behavior of analogous N-methylated aromatic amines. This document is designed to be a practical and insightful resource, empowering researchers to explore this promising, albeit under-documented, chemical space.

Part 1: The Foundational Precursor: 2-tert-Butylaniline

A thorough understanding of N-methyl-2-tert-butylaniline begins with its immediate precursor, 2-tert-butylaniline. This sterically hindered primary aromatic amine serves as a crucial starting material and its characteristics significantly influence the properties and synthesis of its N-methylated derivative.

Chemical Identity and Structure

2-tert-Butylaniline is an aromatic amine characterized by a tert-butyl group positioned ortho to the amino group on the benzene ring.[1][2][3] This substitution pattern imparts significant steric hindrance around the amino functionality, a feature that dictates its reactivity and potential applications.

Chemical Structure:

Molecular Formula: C₁₀H₁₅N[1][2][3]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-tert-butylaniline[2] |

| CAS Number | 6310-21-0[1][2][3] |

| Molecular Weight | 149.23 g/mol [1][2][3] |

Physicochemical Properties

The physical and chemical properties of 2-tert-butylaniline are well-documented and are summarized in the table below. These properties provide a baseline for predicting the characteristics of its N-methylated counterpart.

| Property | Value | Source |

| Appearance | Clear pale yellow to red-brown liquid | [1] |

| Boiling Point | 123-124 °C at 17 mmHg | [1] |

| Density | 0.957 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.545 | [1] |

| Melting Point | -60 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Synthesis of 2-tert-Butylaniline

The industrial synthesis of 2-tert-butylaniline is primarily achieved through the Friedel-Crafts alkylation of aniline. One patented method involves the reaction of aniline with methyl tert-butyl ether (MTBE) in the presence of a montmorillonite catalyst.[1]

Reaction Scheme:

Aniline + Methyl tert-butyl ether --(Montmorillonite catalyst, 165 °C)--> 2-tert-Butylaniline

This process highlights the direct introduction of the tert-butyl group onto the aniline ring.

Part 2: N-methyl-2-tert-butylaniline: A Proposed Synthesis and Inferred Profile

While direct experimental data for N-methyl-2-tert-butylaniline is limited, we can propose a reliable synthetic route and infer its properties based on established chemical principles and data from analogous compounds.

Proposed Synthesis: N-methylation of 2-tert-Butylaniline

The introduction of a methyl group onto the nitrogen atom of 2-tert-butylaniline can be achieved through various N-methylation strategies. A promising and selective method for the mono-N-methylation of primary aromatic amines involves the use of alkyl methyl carbonates over zeolite catalysts, such as Y Faujasites.[4] This approach is often favored for its high selectivity towards the mono-methylated product, minimizing the formation of the di-methylated aniline.

An alternative approach involves reductive amination, a common and effective method for N-alkylation of amines.

Conceptual Experimental Protocol: Reductive Amination

This protocol is a conceptualized procedure for the synthesis of N-methyl-2-tert-butylaniline based on standard reductive amination techniques.

Objective: To synthesize N-methyl-2-tert-butylaniline from 2-tert-butylaniline.

Materials:

-

2-tert-butylaniline

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylaniline (1 equivalent) in dichloroethane.

-

Imine Formation: To the stirred solution, add formaldehyde (1.2 equivalents). The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-18 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloroethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-methyl-2-tert-butylaniline.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis:

Caption: Proposed synthesis of N-methyl-2-tert-butylaniline via reductive amination.

Predicted Chemical Structure and Formula

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol [5]

Inferred Physicochemical Properties

The properties of N-methyl-2-tert-butylaniline can be logically inferred from those of 2-tert-butylaniline and the general effects of N-methylation on anilines.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Likely a colorless to pale yellow liquid | N-methylaniline is a yellow to light brown oily liquid.[6][7][8] |

| Boiling Point | Higher than 2-tert-butylaniline | N-methylation generally increases the molecular weight and van der Waals forces, leading to a higher boiling point. The boiling point of N-methylaniline is 196 °C.[6] |

| Basicity | Similar to or slightly higher than 2-tert-butylaniline | The electron-donating methyl group can slightly increase the electron density on the nitrogen, potentially increasing basicity. However, steric effects from the tert-butyl group may play a counteracting role. |

| Solubility | Similar to 2-tert-butylaniline; soluble in organic solvents | The introduction of a methyl group is unlikely to drastically alter its solubility profile in common organic solvents. |

Potential Applications in Research and Drug Development

The structural motifs present in N-methyl-2-tert-butylaniline suggest its potential utility as a key intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules.

-

Pharmaceutical Synthesis: 2-tert-butylaniline is a known intermediate in the synthesis of various pharmaceutical compounds.[4] Its N-methylated derivative could offer a modified pharmacokinetic profile or binding affinity in medicinal chemistry applications.

-

Ligand Development: Sterically hindered anilines are valuable in the design of ligands for transition metal catalysis. The N-methyl group can fine-tune the electronic and steric properties of such ligands, potentially leading to catalysts with enhanced activity or selectivity.

-

Agrochemicals: The aniline scaffold is prevalent in many agrochemicals. N-methyl-2-tert-butylaniline could serve as a building block for novel herbicides, fungicides, or insecticides.

Part 3: Safety and Handling

Given the absence of a specific safety data sheet (SDS) for N-methyl-2-tert-butylaniline, it is prudent to handle this compound with the same precautions as its precursor, 2-tert-butylaniline, and other N-methylated anilines.

Hazard Profile of 2-tert-Butylaniline:

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 4: Conclusion and Future Directions

N-methyl-2-tert-butylaniline represents a chemical entity with significant, yet largely unexplored, potential. This guide has provided a comprehensive overview of its foundational precursor, 2-tert-butylaniline, and has laid out a scientifically grounded framework for its synthesis and predicted properties. The proposed synthetic routes, based on established N-methylation methodologies, offer a clear path for its preparation in a laboratory setting.

For researchers in drug discovery and materials science, N-methyl-2-tert-butylaniline presents an opportunity to explore novel chemical space. The unique combination of a sterically demanding tert-butyl group and an N-methyl functionality may lead to the development of new pharmaceuticals, advanced materials, and innovative catalysts. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is highly encouraged to unlock its full potential.

References

- CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google P

-

N-Methyl-tert-butylamine - general description and preparation - Georganics. (2023). (URL: [Link])

- CN114773206B - Synthesis method of o-tert-butylaniline - Google P

- Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. (URL not available)

-

2-tert-Butylaniline | C10H15N | CID 80574 - PubChem. (URL: [Link])

-

2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem. (URL: [Link])

-

N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties - ResearchGate. (URL: [Link])

- N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (URL not available)

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (URL: [Link])

Sources

- 1. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 2. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. iris.unive.it [iris.unive.it]

- 5. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 7. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 8. echemi.com [echemi.com]

A Comparative Analysis of Steric Hindrance in 2-tert-butylaniline and 2-tert-butyl-N-methylaniline: Implications for Reactivity and Drug Design

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Abstract

Steric hindrance is a fundamental concept in chemistry that dictates the reactivity, selectivity, and conformational preferences of molecules.[1][2] This guide provides an in-depth technical analysis of the comparative steric hindrance between 2-tert-butylaniline and its N-methylated counterpart, 2-tert-butyl-N-methylaniline. By examining their structural differences, we will explore the profound impact of N-methylation on the steric environment of the amino group and, consequently, on the chemical behavior of these molecules. This understanding is particularly crucial for researchers and scientists in the field of drug development, where modulating steric properties can be a key strategy for optimizing ligand-receptor interactions and metabolic stability.[3][4]

The Principle of Steric Hindrance

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups can impede the approach of reactants to a reactive site, thereby slowing down or preventing a chemical reaction.[2][5] This non-bonding interaction is a consequence of the repulsion between electron clouds of atoms or groups in close proximity.[1] The magnitude of steric hindrance is influenced by the size and branching of the substituent groups. In the context of drug design, steric effects play a critical role in determining the binding affinity and selectivity of a drug for its biological target.[2][3]

Structural Comparison: 2-tert-butylaniline vs. 2-tert-butyl-N-methylaniline

The primary structural difference between 2-tert-butylaniline and 2-tert-butyl-N-methylaniline is the presence of a methyl group on the nitrogen atom of the latter. This seemingly minor modification has significant implications for the steric environment around the amino group.

-

2-tert-butylaniline: This molecule is a sterically hindered primary aniline.[6][7] The bulky tert-butyl group at the ortho position to the amino group restricts the rotation of the C-N bond and partially shields one side of the amino group.

-

2-tert-butyl-N-methylaniline: In this tertiary aniline, the addition of a methyl group to the nitrogen atom further increases the steric congestion. Now, the nitrogen lone pair is flanked by the bulky ortho-tert-butyl group and the N-methyl group, leading to a significantly more crowded environment.

The following diagram illustrates the structural comparison:

Sources

- 1. steric effect.pptx [slideshare.net]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wpage.unina.it [wpage.unina.it]

- 5. wisdomlib.org [wisdomlib.org]

- 6. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

solubility of N-methyl-2-tert-butylaniline in organic solvents

An In-depth Technical Guide to the Solubility of N-methyl-2-tert-butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in a Molecular Context

N-methyl-2-tert-butylaniline is a substituted aniline derivative with a unique combination of a secondary amine, a bulky tert-butyl group, and an aromatic ring. This structure imparts specific physicochemical properties that are of interest in various chemical applications, including as a synthetic intermediate and a building block for functional materials. Solubility, a fundamental physical property, dictates how this compound can be handled, purified, and utilized in reaction media. In drug development, solubility directly impacts bioavailability and formulation strategies. Therefore, a thorough understanding of its solubility profile is a prerequisite for its effective application.

This guide will delve into the molecular characteristics of N-methyl-2-tert-butylaniline that govern its solubility and provide a robust framework for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] The structure of N-methyl-2-tert-butylaniline features several key functional groups that influence its interaction with different solvents:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in aromatic and other nonpolar solvents through van der Waals forces.

-

Secondary Amine (-NHCH₃): The amine group is polar and capable of acting as a hydrogen bond acceptor. The presence of the N-H bond also allows it to act as a hydrogen bond donor. This functional group enhances solubility in polar protic and aprotic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group introduces significant steric hindrance around the amine functionality and increases the overall lipophilicity of the molecule. This feature is expected to decrease solubility in polar solvents and increase it in nonpolar, hydrocarbon-based solvents.

-

Methyl Group (-CH₃): The N-methyl group slightly increases the nonpolar character compared to a primary aniline.

The interplay of these structural features suggests that N-methyl-2-tert-butylaniline will exhibit a nuanced solubility profile, likely being miscible with a range of organic solvents but having limited solubility in water.

Predicted Solubility in Common Organic Solvents

Based on the solubility of structurally related compounds such as N-methylaniline and 2-tert-butylaniline, we can predict the solubility behavior of N-methyl-2-tert-butylaniline. N-methylaniline is reported to be soluble in ethanol, ether, and chloroform, and slightly soluble in water.[2] 2-tert-Butylaniline is slightly soluble in chloroform and methanol.[3] Therefore, it is reasonable to expect N-methyl-2-tert-butylaniline to be soluble in a range of common organic solvents.

Table 1: Predicted Solubility of N-methyl-2-tert-butylaniline in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol's hydroxyl group can hydrogen bond with the amine. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the solvent can interact with the amine group, though the bulky tert-butyl group may limit extensive solvation. |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers can act as hydrogen bond acceptors for the N-H group. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Moderate to Low | The nonpolar tert-butyl group and aromatic ring will favor interaction, but the polar amine will disfavor it. |

| Aqueous | Water | Very Low | The large nonpolar surface area of the molecule will dominate, leading to poor aqueous solubility.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a standard method for determining the solubility of N-methyl-2-tert-butylaniline in a given organic solvent at a specific temperature.

Materials and Equipment

-

N-methyl-2-tert-butylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining solubility is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-methyl-2-tert-butylaniline to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume (e.g., 2 mL) of a different organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Gentle agitation is necessary to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved N-methyl-2-tert-butylaniline.

-

Calculate the solubility in mg/mL.

-

-

Chromatographic Analysis (for higher accuracy):

-

Prepare a series of standard solutions of N-methyl-2-tert-butylaniline of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC or GC and plotting the peak area versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of N-methyl-2-tert-butylaniline:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used at various temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity can provide a comprehensive solubility profile.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through common ion effects or intermolecular interactions.

Safety Considerations

N-methyl-2-tert-butylaniline is a chemical compound and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related anilines can be toxic if swallowed, in contact with skin, or if inhaled.[5] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.[7]

Conclusion

While quantitative solubility data for N-methyl-2-tert-butylaniline is not yet established in the scientific literature, this guide provides a comprehensive framework for its determination and prediction. The unique molecular structure, characterized by a polar amine group and a sterically demanding, nonpolar tert-butyl group, suggests a versatile solubility profile in common organic solvents. The detailed experimental protocol provided herein offers a reliable method for researchers to accurately determine the solubility of N-methyl-2-tert-butylaniline, enabling its effective use in synthesis, drug development, and materials science.

References

- Yufeng, N-Methylaniline Chemical Properties,Uses,Production. (2024-09-20).

- PubChem, N-Methylaniline | C7H9N | CID 7515.

- chemBlink, 4,4'-Methylenebis(N-sec-butylaniline) [CAS# 5285-60-9].

- Georganics, N-Methyl-tert-butylamine - general description and prepar

- ChemicalBook, 2-tert-Butylaniline | 6310-21-0. (2025-11-12).

- ResearchGate, N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Prepar

- PubChem, 2-tert-Butylaniline | C10H15N | CID 80574.

- Sigma-Aldrich, 2-tert-Butylaniline 98 6310-21-0.

- ChemicalBook, 2-tert-Butylaniline - Safety D

- Solubility of Organic Compounds. (2023-08-31).

- 2 - SAFETY D

- EXPERIMENT 1 DETERMIN

- Sigma-Aldrich, SAFETY D

- Experiment: Solubility of Organic & Inorganic Compounds.

- TCI Chemicals, SAFETY D

- Chemistry LibreTexts, 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024-11-19).

- Chemistry Steps, Solubility of Organic Compounds.

- CDH Fine Chemical, material safety d

- Google Patents, US3819709A - Synthesis of n-methylaniline.

Sources

- 1. chem.ws [chem.ws]

- 2. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 3. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]

- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

Handling Sterically Hindered Anilines: A Technical Profile of 2-tert-butyl-N-methylbenzenamine

[1]

Chemical Identity & Molecular Architecture[1]

This guide focuses on 2-tert-butyl-N-methylbenzenamine (also known as N-methyl-2-tert-butylaniline).[1] Unlike simple anilines, this molecule features a massive tert-butyl group at the ortho position.[1][2]

From a structural biology and synthetic chemistry perspective, this "ortho-effect" is the defining feature.[1] The steric bulk of the tert-butyl group shields the nitrogen lone pair, altering both its nucleophilicity in synthesis and its metabolic pathway in toxicology.[1]

Chemical Data Table

| Property | Specification |

| Chemical Name | 2-tert-butyl-N-methylbenzenamine |

| Common Synonyms | N-methyl-2-tert-butylaniline; N-methyl-2-(1,1-dimethylethyl)aniline |

| CAS Number | 109932-97-0 (Free base) |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Physical State | Liquid (Pale yellow to brown, darkens on oxidation) |

| Solubility | Lipophilic; soluble in DCM, EtOAc, DMSO.[1][3][4] Insoluble in water.[1] |

| pKa (Conjugate Acid) | ~4.0–5.0 (Estimated; lower than N-methylaniline due to steric inhibition of solvation) |

Hazard Identification & Toxicology (The "Why" Behind the Hazard)

Standard Safety Data Sheets (SDS) often list H-codes without context.[1] As researchers, we must understand the mechanism of toxicity to implement effective controls.[1]

The Methemoglobinemia Pathway

Like most N-alkyl anilines, the primary systemic threat is Methemoglobinemia .[1] However, the tert-butyl group adds a layer of complexity.[1][2] The lipophilicity facilitates rapid dermal absorption, while the steric hindrance may slow—but does not stop—hepatic N-hydroxylation.[1]

Mechanism:

-

Absorption: Rapidly crosses the stratum corneum due to high logP.[1]

-

Bioactivation: Hepatic CYP450 enzymes (specifically CYP2E1) oxidize the amine to an N-hydroxylamine.[1]

-

Cycling: The metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot bind oxygen.[1] This leads to "chemical asphyxiation."[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical toxicological pathway that necessitates strict PPE.[1]

Figure 1: The metabolic activation pathway of hindered anilines leading to methemoglobinemia.[1]

GHS Classification (Read-Across Assessment)

Based on structural analogs (N-methylaniline and 2-tert-butylaniline):

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[1]

| PPE Category | Recommendation | Scientific Rationale |

| Gloves (Splash) | Nitrile (Double gloved) | Only for incidental contact.[1] Change immediately upon contamination.[1][5][6] |

| Gloves (Immersion) | Laminate (Silver Shield®) or Viton® | Aromatic amines permeate standard nitrile/latex in <15 mins.[1] Laminate provides >480 min breakthrough.[1] |

| Respiratory | P100 + Organic Vapor (OV) | High volatility potential.[1] If outside a fume hood, full-face protection is mandatory to prevent ocular absorption.[1][7] |

| Clothing | Tyvek® Lab Coat | Cotton absorbs and holds the chemical against the skin, increasing absorption. |

Storage Protocol[1][8]

Synthesis & Purification: The "Steric" Challenge

Synthesis involving 2-tert-butyl-N-methylbenzenamine is difficult because the tert-butyl group physically blocks the nitrogen atom.[1] Standard Sɴ2 alkylation often fails or results in low yields due to this "steric wall."[1]

Recommended Workflow: Reductive Amination

To synthesize or derivatize this compound, Reductive Amination is preferred over direct alkylation.[1] It avoids the formation of quaternary ammonium salts, which are sterically disfavored anyway.[1]

Experimental Logic:

-

Imine Formation: React 2-tert-butylaniline with Paraformaldehyde. Note: This step requires heat/acid catalysis to overcome the ortho-steric strain.[1]

-

Reduction: Use Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).[1]

Visualization: Synthesis Workflow

This workflow ensures high purity by removing unreacted starting materials which are toxicologically similar to the product.[1]

Figure 2: Optimized reductive amination workflow to overcome steric hindrance.

Emergency Response Protocols

First Aid (Specific to Anilines)

-

Skin Contact: DO NOT use alcohol/solvent to wash skin; this increases absorption.[1] Wash with soap and copious water for 15 minutes.[1]

-

Inhalation: Move to fresh air. If lips/fingernails turn blue (Cyanosis), administer oxygen immediately.[1]

-

Antidote: Methylene Blue is the clinical antidote for Methemoglobinemia but must only be administered by a medical professional based on MetHb levels.[1]

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don Full-Face Respirator (OV cartridges) and Laminate gloves.[1]

-

Neutralize: Absorb with sand or vermiculite.[1] Do not use sawdust (fire hazard with amines).[1]

-

Disposal: Incineration is the only approved disposal method for aromatic amines to prevent aquifer contamination.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83155, 2-tert-Butyl-6-methylaniline (Analog Read-Across).[1] Retrieved from [Link]

-

ResearchGate. "N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties."[1][8] (Steric effects on reactivity).[1][2] Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 2-tert-butylaniline.[1][4] Retrieved from [Link][1]

Sources

- 1. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Basicity, pKa, and Steric Dynamics of 2-tert-butyl-N-methylaniline

The following technical guide provides an in-depth analysis of the basicity and pKa of 2-tert-butyl-N-methylaniline, designed for researchers in organic chemistry and drug development.

Executive Summary

2-tert-butyl-N-methylaniline represents a classic case of "Steric Inhibition of Resonance" (SIR) competing against "Steric Hindrance to Solvation." While the electron-donating

Consequently, this molecule exhibits a lower aqueous pKa than its unsubstituted analogs, typically falling in the range of 3.5 – 3.8 , despite having a higher intrinsic proton affinity. This guide details the structural mechanisms driving this behavior and provides validated protocols for its characterization.

Structural Analysis & Conformational Dynamics

The Ortho-Effect and Steric Clash

The core feature of 2-tert-butyl-N-methylaniline is the steric clash between the bulky ortho-tert-butyl group and the

-

Planar Conformation (High Energy): In a standard aniline, the nitrogen lone pair occupies a

-orbital perpendicular to the ring to maximize conjugation (resonance). This requires the -

Twisted Conformation (Ground State): The massive Van der Waals radius of the tert-butyl group forces the

-methyl group to rotate out of the aromatic plane. -

Consequence: This rotation breaks the overlap between the nitrogen lone pair and the benzene

-system.

Steric Inhibition of Resonance (SIR) vs. Solvation

This structural distortion creates two opposing thermodynamic forces:

-

Base Strengthening (SIR): By twisting the lone pair out of conjugation, the resonance stabilization energy is lost. The lone pair becomes more localized (hybridization shifts from

-like to -

Base Weakening (Solvation Hindrance): Upon protonation, the neutral amine becomes a cationic ammonium species (

). In water, the stability of this cation depends heavily on hydrogen bonding with solvent molecules. The hydrophobic tert-butyl shell blocks water access, destabilizing the cation.

Figure 1: Mechanistic pathway showing how steric bulk increases intrinsic basicity (SIR) but decreases aqueous basicity (Solvation Hindrance).

Thermodynamic Parameters: pKa Data

Comparative pKa Table

Direct experimental values for the specific secondary amine are rare in standard databases. The value below is derived from Structure-Property Relationship (SPR) analysis of validated analogs.

| Compound | Structure | pKa (Aq) | Key Driver |

| Aniline | 4.60 | Resonance stabilization of neutral form. | |

| N-Methylaniline | 4.84 | +I effect of Methyl increases basicity. | |

| 2-tert-Butylaniline | 3.78 | Solvation hindrance lowers pKa. | |

| 2-tert-Butyl-N-methylaniline | ~3.6 – 3.8 | Solvation hindrance cancels out SIR/Inductive gains. | |

| N,N-Dimethyl-2-t-butylaniline | Anomalous | Extreme SIR ("Proton Sponge" behavior possible in non-polar media, but weak in water). |

Interpretation

-

The "Wepster" Effect: In many sterically hindered anilines (like N,N-dimethyl-2-tert-butylaniline), the pKa can sometimes increase because the resonance inhibition is so complete that the amine acts like an aliphatic amine (pKa ~10).

-

Why 2-tert-butyl-N-methylaniline is different: Being a secondary amine, it retains a hydrogen on the nitrogen. This allows for some solvation, but not enough to overcome the destabilizing bulk. The lack of full "proton sponge" character (which usually requires two bulky groups or full dialkylation) means the solvation penalty wins.

-

Result: The molecule is a weaker base than aniline in water, despite the electron-donating methyl group.

Experimental Protocol: pKa Determination

For weak bases with pKa < 4, potentiometric titration is often inaccurate due to the lack of a sharp inflection point. UV-Vis Spectrophotometric Titration is the gold standard method.

Principle

The neutral amine and the protonated ammonium cation have significantly different UV absorption spectra because protonation removes the nitrogen lone pair from the

Reagents

-

Stock Solution:

M 2-tert-butyl-N-methylaniline in 20% Ethanol/Water (to ensure solubility). -

Buffers: Series of citrate-phosphate or acetate buffers ranging from pH 1.0 to 7.0.

-

Acid Source: 0.1 M HCl (for fully protonated reference).

-

Base Source: 0.1 M NaOH (for fully deprotonated reference).

Step-by-Step Workflow

-

Spectral Scanning:

-

Record the UV spectrum (200–400 nm) of the compound in 0.1 M NaOH (Species B: Free Base). Note

(likely ~280-300 nm). -

Record the UV spectrum in 0.1 M HCl (Species

: Cation). Note the hypsochromic shift (blue shift) as conjugation is broken. -

Select the Analytical Wavelength (

) where the difference in absorbance (

-

-

Buffer Titration:

-

Prepare 10 samples of the compound in buffers of varying pH (e.g., 2.0, 2.5, 3.0, ... 6.0).

-

Measure Absorbance (

) at

-

-

Data Analysis (Henderson-Hasselbalch):

-

Plot

vs. pH. The curve will be sigmoidal. -

Calculate pKa using the linearized equation:

-

The intercept of the plot of

vs. pH is the pKa.

-

Figure 2: Spectrophotometric titration workflow for accurate pKa determination of weak bases.

Implications for Drug Design

Metabolic Stability

The steric bulk of the tert-butyl group protects the nitrogen from metabolic enzymes.

-

N-Dealkylation: Cytochrome P450 enzymes require access to the

-carbon of the

Lipophilicity (LogP)

-

LogP Shift: The tert-butyl group is highly lipophilic.

-

pKa Effect: Because the pKa is low (~3.8), this molecule will be >99.9% neutral at physiological pH (7.4).

-

Permeability: The combination of high lipophilicity and neutral charge state at pH 7.4 suggests excellent passive membrane permeability , making it a candidate for CNS penetration if molecular weight allows.

References

-

Wepster, B. M. (1953). "Steric Effects on Mesomerism. The Strength of Ortho-Substituted Anilines." Recueil des Travaux Chimiques des Pays-Bas. (Classic foundation on Steric Inhibition of Resonance).[1][2]

-

Pytela, O. (2003). "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones." Journal of Physical Organic Chemistry. Link

-

National Institutes of Health (NIH) PubChem. "2-tert-Butylaniline Compound Summary." Link

-

ResearchGate Data. "N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties." (Demonstrates the extreme pKa lowering effect of steric crowding). Link

-

Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for aniline pKa values).

Sources

- 1. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

commercial suppliers of 2-tert-butyl-N-methylaniline

Strategic Sourcing & Technical Characterization of 2-tert-Butyl-N-methylaniline (CAS 109932-97-0)

Executive Technical Summary

2-tert-Butyl-N-methylaniline (CAS 109932-97-0) is a specialized aromatic amine building block, distinct from its more common isomers due to the specific steric environment created by the ortho-tert-butyl group. Unlike commodity anilines, this compound is primarily utilized in the synthesis of sterically hindered ligands (for transition metal catalysis, e.g., Buchwald-Hartwig or Suzuki coupling) and as a pharmacophore fragment designed to modulate metabolic stability in drug candidates.[1]

The steric bulk of the tert-butyl group adjacent to the nitrogen atom imparts unique chemical resistance, often shielding the nitrogen lone pair from unwanted electrophilic attacks while maintaining sufficient basicity for metal coordination.[1] This guide addresses the critical challenge of sourcing integrity —distinguishing this specific isomer from structurally similar analogs—and provides a robust framework for quality assessment and synthesis if commercial stock is unavailable.[1]

The Sourcing Landscape: Navigating Isomer Confusion

The primary risk in sourcing this compound is isomer confusion .[1] Vendors often mislabel or cross-reference structurally related anilines.[1] You must verify the CAS number and chemical structure explicitly before procurement.[1]

The "Isomer Trap" Table

| Compound Name | Structure Description | CAS Number | Commercial Status |

| 2-tert-Butyl-N-methylaniline | Target: ortho-tBu, N-Methyl | 109932-97-0 | Niche / Specialty |

| 2-tert-Butylaniline | ortho-tBu, Primary Amine (No Methyl) | 6310-21-0 | Commodity / Bulk |

| 2-tert-Butyl-6-methylaniline | ortho-tBu, ortho-Methyl (Ring), Primary Amine | 13117-94-7 | Available |

| N-tert-Butyl-2-methylaniline | N-tBu, ortho-Methyl (Ring) | 10219-30-4 | Rare |

Commercial Supplier Tiers

Sourcing this compound requires a tiered approach.[1] It is rarely in stock for immediate "overnight" shipment in bulk quantities.[1]

-

Tier 1: Validated Catalog Suppliers (Stock Likely) [1]

-

BLD Pharm: Frequently lists CAS 109932-97-0 (Catalog No.[1][2][3] BD00860854) with purity >95%.[1][4][5][6][7]

-

ChemicalBook / Molbase Aggregators: List multiple vendors, but 80% are "virtual inventory."[1] Action: Request a Certificate of Analysis (CoA) before placing a PO to confirm physical stock.[1]

-

-

Tier 2: Custom Synthesis Houses

-

If Tier 1 fails, this compound is a candidate for Custom Synthesis .[1]

-

Lead Time: 4–6 weeks.

-

Cost: High (

1,500/gram for small batches).

-

Technical Characterization & Quality Control

To validate the identity of incoming material, rely on NMR and GC-MS .[1] HPLC can be deceptive due to the similar polarity of the primary amine impurity.[1]

Critical Quality Attributes (CQAs)

-

Identity (NMR Specifics):

-

H NMR (CDCl

-

The tert-butyl group will appear as a strong singlet (9H) around δ 1.4 ppm .[1]

-

Differentiation: If the N-methyl signal is missing, you have the primary amine (CAS 6310-21-0). If the tert-butyl signal is split or shifted significantly, check for ring isomers.[1]

-

H NMR (CDCl

-

Impurity Profile:

-

Primary Amine (Starting Material): The most common impurity is unreacted 2-tert-butylaniline.[1]

-

Over-Alkylated (Tertiary Amine): 2-tert-butyl-N,N-dimethylaniline. This is rare due to the steric hindrance of the tert-butyl group making the second methylation difficult, but possible if aggressive methylating agents (MeI) were used.[1]

-

QC Workflow Diagram

Figure 1: Self-validating Quality Control decision tree for incoming raw material.

Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable or lead times are prohibitive, synthesis from the commodity precursor 2-tert-butylaniline is reliable.[1]

Route: Reductive Amination (Preferred over direct alkylation to avoid quaternary salts).[1]

Methodology: Reductive Methylation

-

Reagents: Paraformaldehyde (equivalent to HCHO), Sodium Borohydride (NaBH

) or Sodium Cyanoborohydride (NaBH

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2-tert-butylaniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.2 eq) and a catalytic amount of Acetic Acid.[1] Stir at room temperature for 2–4 hours. Note: The steric bulk may slow down imine formation; mild heating (40°C) may be required.[1]

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH

(1.5 eq) portion-wise. The reaction is exothermic; control temperature to <10°C.[1] -

Quench & Workup: After 12 hours, quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1]

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The secondary amine (product) usually elutes after the tertiary impurity (if any) and before the primary amine.[1]

Why this route?

Direct alkylation with Methyl Iodide (MeI) is uncontrolled and often yields a mixture of Mono-Me, Di-Me, and Quaternary salts.[1] The steric hindrance of the tert-butyl group makes the Eschweiler-Clarke reaction (Formic acid/Formaldehyde at reflux) viable, but the NaBH

Handling & Safety Profile

While specific toxicological data for CAS 109932-97-0 is limited, it must be handled with the same rigor as N-methylaniline and 2-tert-butylaniline .

-

Hazard Classification (Inferred):

-

PPE Requirements:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80574, 2-tert-Butylaniline. Retrieved from [Link](Note: Primary amine precursor data used for structural inference).

Sources

- 1. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 494-19-9|10,11-Dihydro-5H-dibenzo[b,f]azepine|BLD Pharm [bldpharm.com]

- 3. 6267-02-3|9,9-Dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]

- 4. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. 4627-22-9|Bis(4-(tert-butyl)phenyl)amine|BLD Pharm [bldpharm.com]

- 8. 6310-21-0|2-(tert-Butyl)aniline|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Precision Synthesis of 2-tert-Butyl-N-methylaniline

Executive Summary

The selective mono-N-methylation of sterically hindered anilines represents a specific challenge in organic synthesis. 2-tert-butylaniline (CAS 6310-21-0) possesses a bulky tert-butyl group at the ortho position, which significantly impacts the nucleophilicity of the nitrogen atom and alters the conjugation of the aniline system. While this steric bulk theoretically discourages di-methylation, it also impedes the initial attack required for standard alkylation pathways (

This application note details a robust, self-validating protocol for synthesizing 2-tert-butyl-N-methylaniline via Stepwise Reductive Amination . Unlike direct alkylation with methyl iodide, which risks over-alkylation or inconsistent yields due to steric inhibition, this method utilizes the formation of a reactive imine/hemiaminal intermediate followed by hydride reduction. This route guarantees high selectivity (>95%) for the mono-methylated product.

Mechanistic Insight & Reaction Design[1]

The "Ortho-Effect" Challenge

In 2-tert-butylaniline, the bulky tert-butyl group forces the amino group out of planarity with the benzene ring. This de-conjugation makes the nitrogen lone pair more localized (potentially more basic) but sterically inaccessible.

-

Direct Alkylation Failure: Using MeI often results in low conversion because the electrophile cannot easily approach the hindered nitrogen.

-

Reductive Amination Solution: Formaldehyde is small enough to attack the amine to form a hemiaminal. The subsequent dehydration to the imine (Schiff base) is the rate-determining step, often requiring catalysis or heat. Once formed, the imine is essentially planar and susceptible to hydride attack.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion, highlighting the critical intermediate species.

Figure 1: Stepwise reductive amination pathway. Note that the dehydration step (Hemiaminal

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| 2-tert-Butylaniline | Substrate | >98% | Liquid; clear to pale yellow. |

| Paraformaldehyde | C1 Source | Reagent Grade | Depolymerizes to CH₂O in situ. |

| Sodium Methoxide (NaOMe) | Catalyst | 25% wt in MeOH | Optional; accelerates depolymerization. |

| Sodium Borohydride (NaBH₄) | Reductant | >98% Powder | Keep dry; hygroscopic. |

| Methanol (MeOH) | Solvent | Anhydrous | Water inhibits imine formation.[1] |

| Acetic Acid (AcOH) | Quench/Cat | Glacial | Used if pH adjustment is needed. |

Protocol A: The "Stepwise" Methanol Method (Recommended)

This method separates imine formation from reduction, ensuring the hindered aniline has fully reacted with formaldehyde before the reducing agent is introduced. This prevents the reduction of unreacted formaldehyde to methanol, which wastes reagent.

Phase 1: Imine Formation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-tert-butylaniline (14.9 g, 100 mmol) and Methanol (100 mL).

-

C1 Addition: Add Paraformaldehyde (3.6 g, 120 mmol, 1.2 eq).

-

Expert Tip: Add a catalytic amount of NaOMe (0.5 mL of 25% solution) to speed up paraformaldehyde depolymerization.

-

-

Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Checkpoint: The suspension of paraformaldehyde should clear, indicating depolymerization and reaction. The solution often turns yellow (Schiff base formation).

-

-

Monitoring: Analyze an aliquot via TLC (Hexane/EtOAc 8:2) or GC-MS.[2] You should see the disappearance of the starting aniline. If conversion is incomplete after 4 hours, add 4Å molecular sieves to trap water and drive the equilibrium.

Phase 2: Reduction

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reduction: Carefully add Sodium Borohydride (NaBH₄) (4.5 g, 120 mmol, 1.2 eq) portion-wise over 30 minutes.

-

Safety Note: Gas evolution (

) will occur. Ensure good ventilation.

-

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours.

-

Quench: Carefully quench excess hydride by adding Acetic Acid dropwise until gas evolution ceases, or add saturated

solution.

Phase 3: Work-up & Purification

-

Evaporation: Remove the bulk of Methanol under reduced pressure (Rotavap).

-

Extraction: Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Wash: Wash combined organics with Brine (50 mL).

-

Dry: Dry over anhydrous

, filter, and concentrate. -

Purification: The crude oil is usually >90% pure. For analytical grade, purify via Vacuum Distillation (bp ~110°C @ 10 mmHg) or Flash Column Chromatography (SiO₂, Hexane/EtOAc 95:5).

Analytical Characterization

Successful synthesis is confirmed by the appearance of the N-methyl signal and the retention of the tert-butyl group integrity.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | tert-Butyl group (Intact). | |

| N-Methyl group (Diagnostic singlet). | ||

| N-H proton (Confirms secondary amine). | ||

| Aromatic protons (Pattern shifts slightly from SM). | ||

| MS (ESI/EI) | [M+H]⁺ = 164.15 | Molecular ion peak matches |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation; store under |

Troubleshooting & Optimization Logic

The following decision tree helps navigate common issues arising from the steric bulk of the substrate.

Figure 2: Troubleshooting logic flow for hindered amine synthesis.

Critical Note on "Over-Methylation"

Contrary to unhindered anilines, di-methylation is extremely rare with this substrate. The steric clash between the ortho-tert-butyl group and the N-methyl group makes the formation of the tertiary amine (

References

-

Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 60(15), 4928-4929.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

-

PubChem Compound Summary. (2024). "2-tert-Butylaniline."[3][4] National Center for Biotechnology Information.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Imine mechanism).

Sources

N-methylation protocols for sterically hindered ortho-substituted anilines

Application Note: High-Fidelity N-Methylation Protocols for Sterically Hindered Ortho-Substituted Anilines

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Orthogonal Steric" Barrier

N-methylation of anilines is a trivial transformation in standard organic synthesis, typically achieved via SN2 reactions with methyl iodide (MeI) or dimethyl sulfate.[1] However, ortho-substituted anilines (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline) present a unique kinetic barrier.[1] The ortho-substituents create a "picket fence" around the nitrogen lone pair.[1] While the lone pair remains electronically available, the trajectory required for the backside attack (

Why Standard Protocols Fail:

-

Direct Alkylation (MeI/Base): Fails due to steric repulsion in the transition state.[1] Forcing conditions (high heat) often lead to uncontrolled quaternization (Hofmann elimination precursors) or complex mixtures.[1]

-

Eschweiler-Clarke: Often requires high temperatures that hindered substrates cannot tolerate without degradation, and the formation of the iminium ion is reversible and slow.[1]

The Solution: Planar Intermediates

To methylate hindered anilines, one must bypass the

Part 2: Experimental Protocols

Protocol A: The "Gribble" Modification (Reductive Methylation)

Best for: Small to mid-scale synthesis, high-throughput parallel synthesis, and substrates sensitive to high temperatures.[1]

Mechanism:

This protocol utilizes Sodium Borohydride (

Materials:

-

Substrate: 2,6-Disubstituted Aniline (1.0 equiv)[1]

-

Paraformaldehyde (PFA) (Excess, typically 5-10 equiv for dimethylation)[1]

-

Sodium Borohydride (

) (5.0 equiv)[1] -

Solvent: Glacial Acetic Acid (AcOH) or Trifluoroethanol (TFE)[1]

-

Quench: NaOH (aq)[1]

Step-by-Step Methodology:

-

Preparation (0 min): In a round-bottom flask equipped with a magnetic stir bar, dissolve the hindered aniline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

-

Note: If the aniline is an HCl salt, add 1.0 equiv of Sodium Acetate to buffer.[1]

-

-

PFA Addition (10 min): Add Paraformaldehyde (5.0 equiv) in one portion. Stir at room temperature for 15 minutes.

-

Controlled Reduction (30 min): Cool the mixture to 15°C (water bath). Add

pellets (5.0 equiv) slowly over 20-30 minutes. -

Reaction Phase (1-4 hours): Remove the cooling bath and allow the reaction to stir at 50-60°C.

-

Workup: Pour the reaction mixture into crushed ice. Basify to pH >10 using 50% NaOH solution (carefully, exothermic). Extract with Dichloromethane (

).[1] Dry organics over

Protocol B: Ruthenium-Catalyzed "Borrowing Hydrogen"

Best for: Green chemistry requirements, scale-up (>100g), and avoiding toxic alkylating agents.[1]

Mechanism: A Ruthenium pincer complex dehydrogenates Methanol to Formaldehyde in situ.[1] The aniline condenses with this transient formaldehyde to form an imine.[1] The catalyst then "returns" the hydrogen to reduce the imine to the amine.[1]

Materials:

-

Catalyst:

(0.5 mol%) + DPEphos (1 mol%) OR Commercial "Ru-Macho" complexes.[1] -

Base:

or

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox or under Argon flow, charge a pressure tube (or autoclave) with

and DPEphos ligand.[1] Add 1 mL of Methanol and stir for 5 minutes to ligate. -

Loading: Add the hindered aniline (1.0 equiv) and Base (

, 0.5 equiv).[1] Fill with Methanol to reach 0.5 M concentration.[1] -

Reaction: Seal the vessel. Heat to 120°C - 140°C for 16-24 hours.[1]

-

Note: Hindered substrates require higher temperatures than the standard 80°C used for simple anilines.[1]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst.[1] Concentrate the filtrate.

-

Purification: Often clean enough for use; otherwise, flash chromatography (Hexanes/EtOAc).[1]

-

Protocol C: Selective Mono-Methylation (Orthoformate Route)

Best for: Stopping strictly at the secondary amine (

Mechanism: Direct methylation often leads to mixtures of mono- and di-methylated products.[1] By reacting the aniline with Trimethyl Orthoformate (TMOF), an imidate is formed.[1] This intermediate is sterically bulky and chemically distinct, preventing double addition.[1] Reduction of the imidate yields the mono-methyl aniline.[1]

Step-by-Step Methodology:

-

Imidate Formation: Reflux the hindered aniline (1.0 equiv) in Trimethyl Orthoformate (5-10 equiv) with a catalytic amount of p-TsOH (0.1 equiv) for 4-12 hours.

-

Monitoring: TLC should show complete consumption of aniline.[1]

-

-

Reduction: Remove excess TMOF under reduced pressure. Redissolve the residue in Ethanol or THF.[1] Add

(2.0 equiv) and stir at reflux for 2 hours. -

Hydrolysis: Quench with water. The resulting product is the N-methyl aniline.[1][2]

Part 3: Visualization & Data

Decision Matrix: Protocol Selection

Figure 1: Decision tree for selecting the optimal N-methylation protocol based on product requirements and scale.

Mechanistic Pathway: Why Reductive Works

Figure 2: Mechanistic comparison showing how planar iminium intermediates bypass the steric hindrance that blocks direct SN2 alkylation.[1]

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Acid concentration too low; PFA not depolymerizing. | Ensure Glacial AcOH is used or heat PFA/Acid mixture to 50°C before adding aniline. |

| Incomplete Conversion (Protocol B) | Catalyst poisoning or insufficient temp.[1] | Degas solvents thoroughly (O2 kills Ru-H species).[1] Increase temp to 140°C. |

| Over-methylation (Protocol C) | Hydrolysis of imidate failed or excess reagent. | Ensure rigorous removal of TMOF before the reduction step.[1] |

| Sticky/Gummy Product | Boron salts remaining (Protocol A).[1] | Perform a Methanol quench followed by repeated evaporation to remove Boron as Trimethyl Borate.[1] |

References

-

Gribble, G. W. (1998).[1][3] Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.[1][3] Link

-

Li, F., et al. (2023).[1] Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.[1] Link[1]

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1] Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. Link[1]

-

Tajbakhsh, M., et al. (2011).[1][4] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis. Link[1]

-

Bernini, R., et al. (2009).[1] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron. Link[1]

Sources

- 1. Xylidine | C48H66N6 | CID 56846457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

Application Notes and Protocols: Reductive Amination of 2-tert-Butylaniline with Formaldehyde

Introduction

The N-methylation of anilines is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the pharmaceutical, agrochemical, and materials science sectors. Reductive amination stands out as a powerful and widely employed method for the formation of C-N bonds. This application note provides a comprehensive guide to the reductive amination of 2-tert-butylaniline with formaldehyde, a reaction that presents unique challenges due to the steric hindrance imposed by the ortho-tert-butyl group. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss critical parameters for successful execution. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the synthesis of N-methylated and N,N-dimethylated 2-tert-butylaniline derivatives.

Theoretical Background: The Mechanism of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. The initial step involves the reaction between an amine and a carbonyl compound to form a Schiff base (for primary amines) or an iminium ion (for secondary amines). This is followed by the reduction of the C=N double bond to afford the corresponding amine.[1][2]

In the specific case of 2-tert-butylaniline (a primary amine) and formaldehyde, the reaction proceeds through the formation of an N-methyleneanilinium ion intermediate. This electrophilic species is then reduced by a suitable hydride source to yield N-methyl-2-tert-butylaniline. If an excess of formaldehyde and reducing agent is used, the secondary amine can undergo a second reductive amination to yield N,N-dimethyl-2-tert-butylaniline.

A classic named reaction that exemplifies this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3][4][5][6][7] The mechanism involves the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid, with the concomitant release of carbon dioxide driving the reaction to completion.[3][6]

However, for substrates sensitive to acidic conditions or for achieving higher selectivity, other reducing agents are commonly employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are popular choices due to their mild nature and good functional group tolerance.[2][8][9][10] Sodium triacetoxyborohydride is particularly advantageous as it is less toxic than its cyano counterpart and can be used in aprotic solvents.[2]

The steric hindrance from the ortho-tert-butyl group in 2-tert-butylaniline can significantly impact the rate of both the iminium ion formation and its subsequent reduction.[11] Therefore, the choice of reagents and reaction conditions is critical to achieving high conversion and yield.

Caption: Figure 1: General Mechanism of Reductive Amination

Experimental Protocols

Two primary protocols are presented below, catering to different synthetic requirements and available reagents. Protocol A utilizes the well-established Eschweiler-Clarke conditions, which are cost-effective but may not be suitable for sensitive substrates. Protocol B employs the milder and more selective sodium triacetoxyborohydride.

Protocol A: Eschweiler-Clarke N,N-dimethylation

This protocol is designed for the exhaustive methylation of 2-tert-butylaniline to yield the N,N-dimethylated product.

Materials:

-

2-tert-butylaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-tert-butylaniline (1.0 eq).

-

Reagent Addition: To the stirred aniline, add formic acid (2.5 - 3.0 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 - 3.0 eq). The addition of formaldehyde is often exothermic and should be done cautiously.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a 2 M NaOH solution until the pH is basic (pH > 9). Be cautious as CO₂ evolution may cause frothing.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N,N-dimethyl-2-tert-butylaniline.

Protocol B: Selective N-methylation using Sodium Triacetoxyborohydride

This protocol is optimized for the mono-methylation of 2-tert-butylaniline and is suitable for substrates with acid-sensitive functional groups.

Materials:

-

2-tert-butylaniline

-

Paraformaldehyde or Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-tert-butylaniline (1.0 eq) and the chosen solvent (DCE or THF).

-

Reagent Addition: Add paraformaldehyde (1.0-1.2 eq). If using aqueous formaldehyde, ensure the reaction can tolerate water, or use a larger excess of the reducing agent.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly with less reactive anilines.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl-2-tert-butylaniline.

Caption: Figure 2: Experimental Workflow for Reductive Amination

Data Presentation: Key Reaction Parameters

The success of the reductive amination of 2-tert-butylaniline is highly dependent on the careful control of several key parameters. The following table summarizes the critical variables for both protocols.

| Parameter | Protocol A (Eschweiler-Clarke) | Protocol B (NaBH(OAc)₃) | Rationale and Considerations |

| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride | Formic acid is inexpensive but requires harsh conditions. NaBH(OAc)₃ is milder and more selective.[2][3] |

| Stoichiometry (Formaldehyde) | 2.5 - 3.0 eq (for dimethylation) | 1.0 - 1.2 eq (for monomethylation) | Excess formaldehyde drives the reaction towards dimethylation. Near-stoichiometric amounts favor monomethylation.[8] |

| Solvent | None (neat) or water | DCE, THF | The Eschweiler-Clarke reaction is often run neat. NaBH(OAc)₃ reactions are typically performed in aprotic solvents.[8] |

| Temperature | Reflux (100-110 °C) | Room Temperature | Higher temperatures are needed to overcome the activation energy in the Eschweiler-Clarke reaction. The milder NaBH(OAc)₃ allows for room temperature reactions. |

| Reaction Time | 4 - 8 hours | 12 - 24 hours | Reaction times should be optimized by monitoring. Steric hindrance may necessitate longer reaction times. |

| pH Control | Initially acidic, neutralized during work-up | Generally neutral to slightly acidic | The Eschweiler-Clarke reaction is acidic. NaBH(OAc)₃ reactions are often run under neutral conditions, though a catalytic amount of acid can be beneficial.[1][9] |

Troubleshooting and Optimization